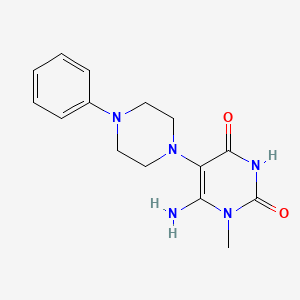

6-amino-1-methyl-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-amino-1-methyl-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione, also known as MPDP, is a pyrimidine derivative that has gained attention in scientific research due to its potential therapeutic effects. This compound has been studied for its ability to modulate various physiological and biochemical processes in the body. In

Wissenschaftliche Forschungsanwendungen

Metabolic and Therapeutic Effects in Patients with Leukemia and Gout

Allopurinol, known chemically as 4-hydroxypyrazolo pyrimidine, effectively reduces serum and urine uric acid concentrations through the inhibition of xanthine oxidase. Its use in patients with acute leukemia demonstrated an inhibitory effect on the catabolism of 6-mercaptopurine (6-MP), suggesting potential therapeutic advantages. A notable case involved a patient who, refractory to 6-MP alone, achieved complete remission with a combination of allopurinol and 6-MP, indicating the necessity for further trials to ascertain this combination's therapeutic efficacy. In the context of gout, allopurinol significantly lowered uric acid levels in serum and urine, leading to the dissolution of tophi and mitigating the risk of acute renal failure secondary to urolithiasis. It was well-tolerated by patients, exhibiting no significant renal or hepatic toxicity, though isolated cases of mild reticulocytosis and leukopenia were observed, their direct correlation to allopurinol remains unproven (Vogler et al., 1966).

Metabolic Studies and Inhibition of Xanthine Oxidase

Allopurinol undergoes metabolic transformation across various species into alloxanthine, its major metabolite, showcasing its dual role as both a substrate and inhibitor of xanthine oxidase. This conversion process does not involve binding to human plasma proteins, and both allopurinol and alloxanthine distribute evenly within the total body water in mice. Notably, in humans, allopurinol is rapidly cleared, whereas alloxanthine exhibits a slower clearance rate, responsive to probenecid. The accumulation of alloxanthine during prolonged allopurinol therapy may significantly contribute to its therapeutic effects, particularly in managing hyperuricemias. This dual pharmacokinetic behavior underscores the complexity of allopurinol's metabolic and therapeutic action mechanisms (Elion, Kovensky, & Hitchings, 1966).

Eigenschaften

IUPAC Name |

6-amino-1-methyl-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2/c1-18-13(16)12(14(21)17-15(18)22)20-9-7-19(8-10-20)11-5-3-2-4-6-11/h2-6H,7-10,16H2,1H3,(H,17,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVHCLROFSBOHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)NC1=O)N2CCN(CC2)C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-1-methyl-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5R,8S,16S,19R,22R)-8-[(2R,4R,5S,6R)-4-Hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B2384006.png)

![Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2384011.png)

![cis-tert-Butyl 5-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B2384012.png)

![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2384014.png)

![2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid](/img/structure/B2384015.png)

![Tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B2384022.png)